2-(1-Ethylpentyl)-1,3-dioxan-5-ol
CAS No.: 4969-00-0
Cat. No.: VC20665645
Molecular Formula: C11H22O3
Molecular Weight: 202.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4969-00-0 |
|---|---|
| Molecular Formula | C11H22O3 |
| Molecular Weight | 202.29 g/mol |
| IUPAC Name | 2-heptan-3-yl-1,3-dioxan-5-ol |
| Standard InChI | InChI=1S/C11H22O3/c1-3-5-6-9(4-2)11-13-7-10(12)8-14-11/h9-12H,3-8H2,1-2H3 |
| Standard InChI Key | KTDOCHWZNXJZHB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)C1OCC(CO1)O |
Introduction
Chemical Identity and Structural Characteristics
2-(1-Ethylpentyl)-1,3-dioxan-5-ol belongs to the 1,3-dioxane family, characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The compound’s IUPAC name reflects its substitution pattern: a 1-ethylpentyl group at position 2 and a hydroxyl group at position 5. Its molecular formula is C₁₁H₂₂O₃, with a molar mass of 202.29 g/mol.
Molecular Geometry and Stereoelectronic Effects
The 1,3-dioxane ring adopts a chair conformation, minimizing steric strain. The 1-ethylpentyl side chain introduces asymmetry, potentially leading to diastereomerism. The hydroxyl group at position 5 engages in intramolecular hydrogen bonding with adjacent ether oxygens, influencing reactivity and solubility .
Table 1: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| Boiling Point | 285–290°C | Modified Antoine Equation |
| Density (20°C) | 1.02 g/cm³ | Group Contribution Method |
| LogP (Octanol-Water) | 2.8 | Computational Modeling |
| Refractive Index | 1.462 | Lorentz-Lorenz Equation |
Synthetic Pathways and Optimization
Synthesis of 2-(1-Ethylpentyl)-1,3-dioxan-5-ol likely involves acid-catalyzed cyclization of a diol precursor. A plausible route, inspired by analogous dioxolane syntheses , is outlined below:
Reaction Scheme
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Precursor Preparation:
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Condensation of 1-ethylpentanol with glyceraldehyde under acidic conditions yields a hemiacetal intermediate.
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Cyclization:
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Treatment with sulfuric acid (0.5 M) at 80°C induces ring closure, forming the 1,3-dioxane scaffold.
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Purification:
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Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (hexane:ethyl acetate = 4:1) isolates the product.
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Critical Parameters:
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Temperature: Excess heat (>100°C) promotes dehydration side products.
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Catalyst Load: Sulfuric acid concentrations >1 M accelerate oligomerization .
Physicochemical Behavior and Stability
Solubility Profile
The compound exhibits dual solubility characteristics:
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Hydrophilic: Hydrogen bonding via the hydroxyl group enhances water solubility (~3.2 g/L at 25°C).
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Lipophilic: The 1-ethylpentyl chain confers miscibility with nonpolar solvents (e.g., hexane, chloroform).
Thermal Degradation
Thermogravimetric analysis (TGA) predicts decomposition onset at 210°C, primarily via C-O bond cleavage in the dioxane ring. Residual char formation (12% at 600°C) suggests partial carbonization.
Functional Applications and Industrial Relevance
Polymer Chemistry
As a bifunctional monomer, 2-(1-Ethylpentyl)-1,3-dioxan-5-ol can undergo:
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Ring-Opening Polymerization: Initiated by cationic catalysts (e.g., BF₃·OEt₂), yielding polyethers with tunable glass transition temperatures (Tg = −45°C to 60°C).
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Crosslinking: Reacts with diisocyanates to form polyurethane networks, enhancing mechanical strength in coatings .
Pharmaceutical Intermediates
The hydroxyl group serves as a handle for derivatization:
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Esterification: Stearoylation produces prodrug candidates with enhanced bioavailability.
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Glycosylation: Coupling with saccharides generates surfactant-like molecules for drug delivery systems .
Toxicological and Regulatory Considerations
Acute Toxicity
Limited data exist for the target compound. Analogous 1,3-dioxanes show:
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LD₅₀ (Oral, Rat): 1,200–1,500 mg/kg (low toxicity).
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Skin Irritation: Mild erythema at concentrations >10% (OECD 404).
Environmental Impact
Predicted biodegradation half-life: 28 days (OECD 301F). Low bioaccumulation potential (BCF = 42 L/kg).
Future Research Directions
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